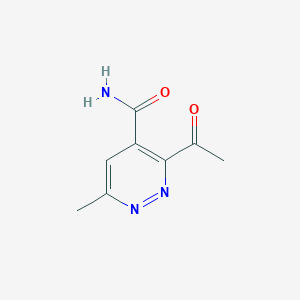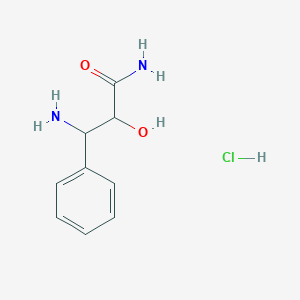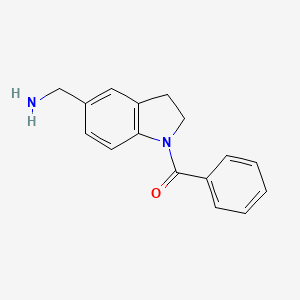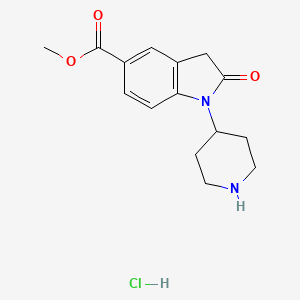![molecular formula C49H32N4 B13096522 9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13096522.png)
9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is a complex organic compound that features a combination of carbazole and benzimidazole moieties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, such as 9H-carbazole derivatives and benzimidazole derivatives. These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole and benzimidazole derivatives.
Scientific Research Applications
9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of organic electronic devices, such as OLEDs, due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound’s photophysical properties, such as fluorescence and charge transport, play a crucial role. The carbazole and benzimidazole moieties contribute to the compound’s ability to emit light and transport charge carriers, making it suitable for use in OLEDs and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A simpler compound with similar photophysical properties but lacking the benzimidazole moiety.
1-Phenyl-1H-benzimidazole: Another simpler compound that shares the benzimidazole moiety but lacks the carbazole structure.
2-(4-(9H-Carbazol-9-yl)phenyl)-1H-benzo[d]imidazole: A compound with a similar structure but different substitution pattern.
Uniqueness
9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is unique due to its combination of carbazole and benzimidazole moieties, which confer enhanced photophysical properties and versatility in various applications. This combination allows for improved performance in organic electronic devices compared to simpler compounds.
Properties
Molecular Formula |
C49H32N4 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
9-(3-carbazol-9-ylphenyl)-3-[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C49H32N4/c1-2-13-36(14-3-1)53-48-24-11-7-20-43(48)50-49(53)34-27-25-33(26-28-34)35-29-30-47-42(31-35)41-19-6-10-23-46(41)52(47)38-16-12-15-37(32-38)51-44-21-8-4-17-39(44)40-18-5-9-22-45(40)51/h1-32H |
InChI Key |
YJFUHYWCCPFRKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC(=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride](/img/structure/B13096445.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)
![4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine](/img/structure/B13096454.png)

![tert-butyl N-[(2S)-butan-2-yl]carbamate](/img/structure/B13096470.png)

![Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13096474.png)
![6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B13096478.png)
![Isoxazolo[5,4-d]pyrimidin-4(5h)-one](/img/structure/B13096488.png)


